Bienvenue dans la boutique en ligne BenchChem!

Mepamil

Cardiovascular pharmacology Calcium channel blocker safety In vivo hemodynamics

Mepamil is a phenylalkylamine calcium channel blocker derived from verapamil via ortho-methylphenyl substitution. It delivers L-type calcium channel blockade with a 38% attenuated reduction in dP/dtmax and no significant bradycardia versus verapamil, making it the cleaner probe for ICH S7A/S7B cardiovascular safety studies, Class IV antiarrhythmic screening, and membrane fluidity research. Among eight tested CCBs, mepamil (with nitrendipine) exhibits the highest anti-aggregatory potency against thrombin-stimulated platelets. As a validated research-use-only agent advanced to Phase 1 clinical evaluation, mepamil ensures reproducible, cardiac-safe calcium channel pharmacology. Secure your supply through custom synthesis today.

Molecular Formula C26H36N2O2
Molecular Weight 408.6 g/mol
CAS No. 117721-47-8
Cat. No. B054148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepamil
CAS117721-47-8
Synonyms2-(2-methylphenyl)-2-isopropyl-5-(N-2-(3,4-dimethoxyphenyl)ethyl-N-methylamino)valeronitrile
mepamil
Molecular FormulaC26H36N2O2
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(CCCN(C)CCC2=CC(=C(C=C2)OC)OC)(C#N)C(C)C
InChIInChI=1S/C26H36N2O2/c1-20(2)26(19-27,23-11-8-7-10-21(23)3)15-9-16-28(4)17-14-22-12-13-24(29-5)25(18-22)30-6/h7-8,10-13,18,20H,9,14-17H2,1-6H3
InChIKeyWSTHECAEFYKCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mepamil (CAS 117721-47-8) – Preclinical Pharmacological Baseline and Procurement-Relevant Classification


Mepamil is a phenylalkylamine-type calcium channel blocker (CCB) structurally derived from verapamil by substitution of the 3,4-dimethoxyphenyl ring with an ortho-methylphenyl group [1][2]. It inhibits voltage-gated L-type calcium channels, reducing calcium influx in cardiac and vascular smooth muscle [1][3]. Originally developed at the Research Institute for Pharmacy and Biochemistry (Prague) and advanced to Phase 1 clinical evaluation under the designation Mepamil VUFB, the compound remains a research-use-only agent with a well-defined pharmacological profile documented in both patent and peer-reviewed literature [1][3].

Why Verapamil, Gallopamil, or Other Phenylalkylamine CCBs Cannot Substitute for Mepamil in Research Protocols


Although mepamil shares the phenylalkylamine backbone with verapamil and gallopamil, the ortho-methylphenyl substitution on the quaternary carbon produces a pharmacodynamic profile that is not interchangeable with its congeners. In head-to-head studies, mepamil demonstrates a consistently attenuated cardiodepressive signature—preserved heart rate, reduced negative inotropy, and lower acute toxicity—without sacrificing calcium-antagonistic or antiarrhythmic efficacy [1][2]. These differences are quantitative, dose-dependent, and reproducible across species (rabbit, dog, rat, monkey), meaning that substitution with verapamil would introduce variables that confound experimental outcomes in models where cardiac safety margins, hemodynamic stability, or membrane-interaction profiles are critical readouts [1][2].

Mepamil Differential Evidence Guide – Quantitative Comparator Data for Scientific Selection


Attenuated Cardiodepressive Activity: In Vivo Hemodynamic Comparison with Verapamil in Rabbits

In anesthetized rabbits under paced and non-paced conditions, intravenous mepamil (0.0445–0.445 mg/kg) produced no significant change in heart rate, whereas equimolar verapamil (0.045–0.45 mg/kg) induced dose-dependent bradycardia (max. 79.4% reduction). The maximum decrease in left ventricular dP/dtmax was 28.5% for mepamil versus 46.0% for verapamil, representing a 38% relative attenuation of negative inotropic impact [1]. Blood pressure reduction was also quantitatively less pronounced with mepamil.

Cardiovascular pharmacology Calcium channel blocker safety In vivo hemodynamics

Reduced Negative Inotropic Potency: Isolated Rabbit Atria ED50 Comparison with Verapamil

On isolated electrically stimulated rabbit atria, mepamil exhibited an ED50 for negative inotropic effect of 1.2 × 10⁻² µmol/mL, whereas verapamil yielded an ED50 of 3.6 × 10⁻³ µmol/mL [1]. This 3.3-fold lower potency for depressing contractility provides a quantifiable margin useful for experiments where preservation of cardiac mechanical function is essential. Simultaneously, mepamil prolonged the functional refractory period, indicating retained antiarrhythmic electrophysiological activity.

Cardiac contractility Isolated organ assay Negative inotropy

Lower Acute Toxicity: LD50 Comparison with Verapamil in Mice

In short-term toxicity testing in mice, mepamil demonstrated substantially lower acute lethality than verapamil by both intravenous and oral routes. The intravenous LD50 of mepamil was 28 mg/kg compared with 5 mg/kg for verapamil, a 5.6-fold improvement. Oral LD50 was 620 mg/kg for mepamil, reported as approximately two-fold less toxic than verapamil [1]. In a four-week rat toxicity study, daily oral doses of 25 and 100 mg/kg produced no significant adverse biochemical or histological changes [1].

Acute toxicity Safety pharmacology LD50

Superior Antiplatelet Potency Among Eight Structurally Diverse Calcium Channel Blockers

In a comparative study of eight CCBs (nifedipine, nimodipine, niludipine, nitrendipine, verapamil, gallopamil, mepamil, diltiazem) for inhibition of thrombin-induced aggregation of washed rat platelets, mepamil and nitrendipine were identified as the most potent agents within the 0.01–1 mmol/L concentration range [1]. Nifedipine and diltiazem were the least potent, with the remaining CCBs showing intermediate activity. This rank-order differentiation highlights mepamil's superior efficacy in modulating platelet calcium signaling compared to its phenylalkylamine congeners verapamil and gallopamil.

Platelet aggregation Calcium channel blocker ranking Thrombin-induced aggregation

Pronounced Membrane-Perturbation Effect Distinguishes Phenylalkylamine CCBs from Dihydropyridines

EPR spectroscopy of liposomal membranes prepared from rat brain total lipids (drug/lipid molar ratio 1:2) revealed that verapamil, mepamil, gallopamil, and diltiazem pronouncedly increased hydrophobic-region dynamics/disorder, whereas nifedipine, nimodipine, niludipine, and nitrendipine exerted only minor perturbation [1]. This class-level biophysical distinction is independent of calcium channel blockade potency and may carry implications for membrane-mediated pharmacological effects. A parallel study using platelet-derived liposomes confirmed the same clustering [2].

Membrane biophysics EPR spectroscopy Liposomal dynamics

Mepamil – Highest-Impact Research and Industrial Application Scenarios Supported by Quantitative Evidence


Preclinical Cardiovascular Safety Profiling Requiring Calcium Channel Blockade Without Severe Cardiodepression

In in vivo cardiovascular safety assessment (e.g., ICH S7A/S7B compliant studies), mepamil enables L-type calcium channel blockade while preserving heart rate and minimizing negative inotropy. The 38% relative attenuation of dP/dtmax reduction compared to verapamil and absence of significant bradycardia [1] make it a cleaner pharmacological probe for dissecting calcium-dependent versus off-target hemodynamic effects.

Antiarrhythmic Drug Discovery and Electrophysiology Research

Mepamil prolongs the functional refractory period on isolated rabbit atria and suppresses multiple experimental arrhythmia models (aconitine-, acetylcholine-, barium chloride-, and calcium chloride-induced) [1]. Its antiarrhythmic efficacy combined with reduced negative inotropic potency (ED50 3.3-fold higher than verapamil) [1] positions it as an attractive reference compound for Class IV antiarrhythmic screening cascades.

Platelet Calcium Signaling and Thrombosis Model Studies

Among eight clinically and experimentally used calcium channel blockers, mepamil (together with nitrendipine) exhibits the highest anti-aggregatory potency against thrombin-stimulated washed rat platelets within the 0.01–1 mmol/L range [1]. This makes mepamil a preferred tool for ex vivo platelet assays investigating the calcium-dependence of thrombus formation, particularly when comparing phenylalkylamine-class effects against dihydropyridine or benzothiazepine CCBs.

Biophysical Membrane Interaction and Lipid-Mediated Pharmacology Studies

Mepamil, as a phenylalkylamine, reliably induces pronounced disordering of the hydrophobic core of liposomal membranes, a property shared with verapamil and gallopamil but absent in dihydropyridines [1][2]. For research into membrane fluidity, lipid raft dynamics, or the contribution of bilayer perturbation to pharmacological activity, mepamil serves as a validated representative of the phenylalkylamine membrane-active phenotype.

Quote Request

Request a Quote for Mepamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.